molecular formula C11H14Cl2N2O B7905399 2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide

2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7905399
M. Wt: 261.14 g/mol
InChI Key: ZXYCYIKSJOITDB-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide is a chemical compound with the molecular formula C11H14Cl2N2O It is characterized by the presence of an amino group, a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, and an ethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with ethylamine to form the intermediate 3,4-dichlorobenzyl ethylamine. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzyl derivative.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Less substituted benzyl derivatives.

    Substitution: Benzyl derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and benzyl groups allows the compound to bind to active sites on enzymes, potentially inhibiting their activity. The chlorine atoms on the benzyl group may enhance the binding affinity and specificity of the compound for its target. The ethyl group attached to the acetamide moiety can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(3,4-dichloro-benzyl)-acetamide: Lacks the ethyl group, which may affect its solubility and binding properties.

    2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide: Contains an isopropyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

    2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-acetamide: Contains a methyl group, which may influence its reactivity and interaction with molecular targets.

Uniqueness

2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide is unique due to the presence of the ethyl group, which can enhance its solubility and bioavailability compared to similar compounds. The specific substitution pattern on the benzyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety attached to an ethyl acetamide group, which contributes to its unique biological activity. The presence of the amino group allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli6.3 μM
Staphylococcus aureus8.5 μM
Pseudomonas aeruginosa7.2 μM

These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays against various cancer cell lines revealed that it possesses cytotoxic effects:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
PC-3 (Prostate Cancer)10.0

The compound's mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cellular processes such as growth and apoptosis.
  • Signal Transduction Pathways : The compound influences pathways related to inflammation and cancer progression .

Study on Trypanosoma brucei

In a notable study, derivatives similar to this compound were evaluated for their antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The most potent analogs showed an in vitro EC50 as low as 0.001 μM and demonstrated significant efficacy in murine models .

Anticancer Screening

Another investigation focused on the anticancer properties of the compound against a panel of human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 10 μM to 20 μM across different cell lines, highlighting their potential for further development in cancer therapy .

Properties

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-3-4-9(12)10(13)5-8/h3-5H,2,6-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYCYIKSJOITDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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